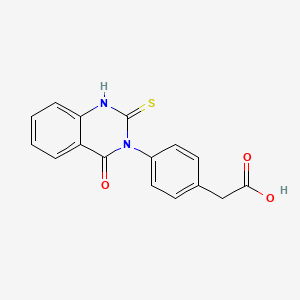
Thioacetic acid S-(2,5-dichloro-benzyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioacetic acid S-(2,5-dichloro-benzyl) ester is an organosulfur compound that features a thioester functional group This compound is derived from thioacetic acid and 2,5-dichlorobenzyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thioacetic acid S-(2,5-dichloro-benzyl) ester can be synthesized through the esterification of thioacetic acid with 2,5-dichlorobenzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Thioacetic acid S-(2,5-dichloro-benzyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding thioacetic acid and 2,5-dichlorobenzyl alcohol.
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ester can participate in nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Thioacetic acid and 2,5-dichlorobenzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various thioester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thioacetic acid S-(2,5-dichloro-benzyl) ester has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thioacetic acid S-(2,5-dichloro-benzyl) ester involves its reactivity as a thioester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile. The sulfur atom in the thioester can also participate in redox reactions, contributing to its chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Thioacetic acid: The parent compound of thioacetic acid S-(2,5-dichloro-benzyl) ester, used in similar synthetic applications.
2,5-Dichlorobenzyl alcohol: The alcohol component used in the synthesis of the ester.
Other Thioesters: Compounds such as methyl thioacetate and ethyl thioacetate, which have similar reactivity but different alkyl groups.
Uniqueness
This compound is unique due to the presence of the 2,5-dichlorobenzyl group, which can impart distinct chemical and biological properties. The dichloro substitution on the benzyl ring can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H8Cl2OS |
|---|---|
Peso molecular |
235.13 g/mol |
Nombre IUPAC |
S-[(2,5-dichlorophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C9H8Cl2OS/c1-6(12)13-5-7-4-8(10)2-3-9(7)11/h2-4H,5H2,1H3 |
Clave InChI |
HLPRVUBZLUCQGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


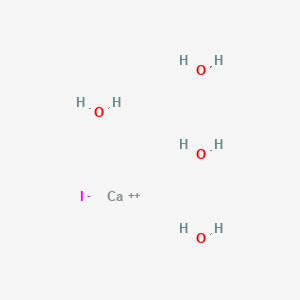
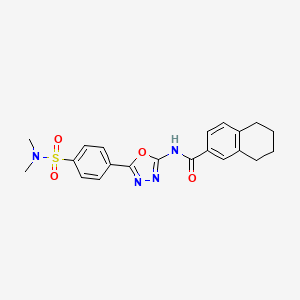
![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)
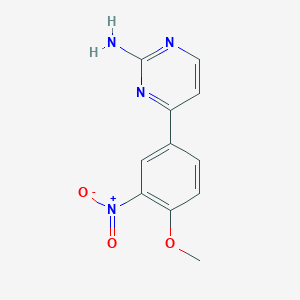
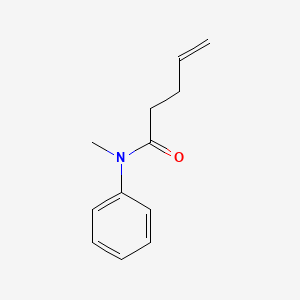

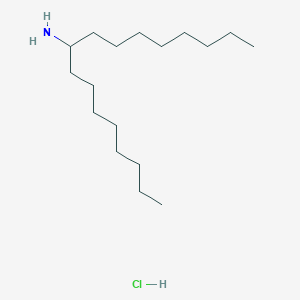

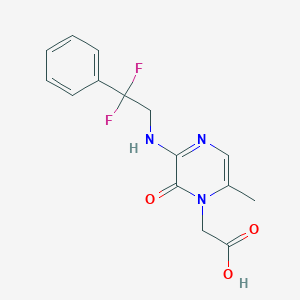
![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
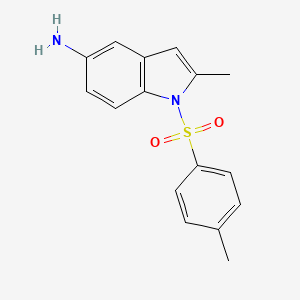
![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
